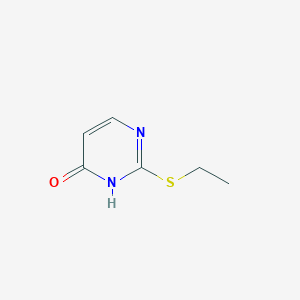

4-Pyrimidinol, 2-(ethylthio)-

Description

Contextualization within Pyrimidine (B1678525) Heterocycle Chemistry

Pyrimidines are six-membered heterocyclic aromatic organic compounds similar to pyridine (B92270), containing two nitrogen atoms at positions 1 and 3 of the ring. wikipedia.org This fundamental structure is a cornerstone of various biologically significant molecules, including three of the five primary nucleobases found in nucleic acids: cytosine, thymine (B56734), and uracil (B121893). libretexts.orgnih.gov The pyrimidine ring system is also present in vitamin B1 (thiamine) and numerous synthetic compounds, highlighting its importance in both nature and medicinal chemistry. wikipedia.orgnih.gov

The chemistry of pyrimidines is characterized by their π-deficient nature, which makes them susceptible to nucleophilic substitution, a property that is enhanced by the presence of electronegative groups. wikipedia.org This reactivity allows for the synthesis of a wide array of pyrimidine derivatives with diverse biological activities. nih.govwiley.com The synthesis of the pyrimidine core itself is less common than the modification of pre-existing pyrimidine-containing molecules. wikipedia.org A typical synthetic route involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org

Significance of the Ethylthio Moiety in Organic Systems

The ethylthio group (-S-CH2CH3) is a sulfur-containing functional group that can significantly influence the properties of a molecule. In organic systems, thioethers, such as the ethylthio group, are known to participate in various chemical reactions. For instance, they can be oxidized to form sulfoxides and sulfones, which are more polar metabolites. rsc.org This transformation can impact a compound's mobility and activity within biological systems. rsc.org

The presence of a thioether can also contribute to a molecule's biological activity. For example, sulfur-containing groups have been associated with antioxidant and antifungal activities. In the context of drug design, the incorporation of an ethylthio moiety can affect a compound's interaction with biological targets. google.com The non-planar nature of some molecules containing sulfur heteroatoms can suppress molecular aggregation, which is a desirable trait in the development of certain therapeutic agents. researchgate.net

Scope of Academic Inquiry for 4-Pyrimidinol, 2-(ethylthio)- and Related Analogues

Academic research into 4-Pyrimidinol, 2-(ethylthio)- and its analogs spans various fields, from fundamental organic synthesis to the exploration of their potential applications. The synthesis of 4-pyrimidone-2-thioethers, a class of compounds to which 4-Pyrimidinol, 2-(ethylthio)- belongs, is an area of active investigation. One reported method involves a one-pot condensation of S-alkylisothiourea with a β-ketoester. rsc.org

Researchers are also interested in the chemical reactivity of these compounds. For example, 2-(ethylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile has been used as a starting material for the synthesis of more complex heterocyclic systems. researchgate.net Furthermore, the biological activities of pyrimidine derivatives are a major focus of study. The position and nature of substituents on the pyrimidine ring are known to greatly influence their biological effects, which can include antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The study of analogues, such as 2-(methylthio)-4-pyrimidinol, which has been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS), provides further insight into the structure-activity relationships of this class of compounds. chemicalbook.com

Compound Information

| Compound Name | CAS Number | Molecular Formula |

| 4-Pyrimidinol, 2-(ethylthio)- | 6965-19-1 | C6H8N2OS |

| 2-(Methylthio)-4-pyrimidinol | 5751-20-2 | C5H6N2OS |

| 5,6-Dimethyl-2-ethylthio-4-pyrimidinol | 101251-29-0 | C8H12N2OS |

| 6-Amino-2-(ethylthio)pyrimidin-4(3H)-one | Not Available | C6H9N3OS |

Table 1: List of Compounds Mentioned in this Article

Physicochemical Properties

| Property | Value |

| 4-Pyrimidinol, 2-(ethylthio)- | |

| Average Mass | 156.2 g/mol epa.gov |

| Monoisotopic Mass | 156.035734 g/mol epa.gov |

| Density | 1.29g/cm3 chemsrc.com |

| 2-(Methylthio)-4-pyrimidinol | |

| Molecular Weight | 142.18 chemeo.com |

| Ionization Energy | 8.70 eV chemeo.com |

| Log10 of Water solubility in mol/l | -1.29 chemeo.com |

| Octanol/Water partition coefficient | 0.904 chemeo.com |

Table 2: Physicochemical Data for 4-Pyrimidinol, 2-(ethylthio)- and a Related Analogue

Structure

3D Structure

Properties

CAS No. |

6965-19-1 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-ethylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H8N2OS/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9) |

InChI Key |

OEHRELACOJFJQI-UHFFFAOYSA-N |

SMILES |

CCSC1=NC=CC(=O)N1 |

Canonical SMILES |

CCSC1=NC=CC(=O)N1 |

Other CAS No. |

6965-19-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Pyrimidinol, 2-(ethylthio)- and Analogues

The primary methods for synthesizing 2-(ethylthio)pyrimidin-4-ol and related compounds include nucleophilic substitution to form the thioether, condensation reactions to assemble the pyrimidine (B1678525) ring, and desulfurization techniques.

Nucleophilic Substitution Approaches for Thioether Formation

A prevalent strategy for introducing the ethylthio group is through nucleophilic substitution. This typically involves the reaction of a pyrimidine precursor containing a suitable leaving group at the 2-position with an ethylthiolate source.

A common precursor for this reaction is 2-thiouracil (B1096) or its derivatives. For instance, the synthesis of 2-(methylthio)pyrimidin-4-ol (B48172), a close analog, is achieved by reacting 2-thioxo-2,3-dihydropyrimidin-4(1H)-one with iodomethane (B122720) in the presence of a base like sodium hydroxide. This S-alkylation reaction proceeds by the formation of a thiolate anion, which then acts as a nucleophile, attacking the electrophilic methyl iodide to form the methylthio ether. A similar principle applies to the synthesis of the ethylthio derivative using an ethyl halide, such as ethyl iodide or bromoethane (B45996). evitachem.comuliege.be

The reaction conditions for these substitutions are crucial for optimizing yield and purity. For example, the ethylation of 6-amino-5-bromo-2-thiouracil with bromoethane is carried out in the presence of sodium hydroxide. evitachem.com The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) being commonly used.

Table 1: Examples of Nucleophilic Substitution for Thioether Formation

| Precursor | Reagent | Base | Solvent | Product |

| 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Iodomethane | Sodium Hydroxide | Water | 2-(Methylthio)pyrimidin-4-ol |

| 6-Aminothiouracil | Bromoethane | Sodium Hydroxide | Not Specified | 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol evitachem.com |

| 2-Thiobarbituric acid | Ethyl Iodide | Potassium Hydroxide | Water | 2-(Ethylthio)pyrimidine-4,6-diol uliege.be |

Condensation Reactions in Pyrimidine Ring Assembly

The fundamental structure of the pyrimidine ring in 4-pyrimidinol, 2-(ethylthio)- is often constructed through condensation reactions. A classical approach involves the reaction of a β-ketoester with thiourea (B124793). google.com This is followed by the S-alkylation as described in the previous section.

Variations of this method exist, such as the condensation of ethyl acetoacetate (B1235776) with thiourea to form a 2-thioxopyrimidine intermediate, which can then be ethylated. vulcanchem.com The initial condensation step is a key process in forming the heterocyclic core. Multi-component reactions have also been developed for the synthesis of substituted pyrimidines, offering a more streamlined approach. organic-chemistry.org For example, a three-component reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, can produce a variety of pyrimidine derivatives. organic-chemistry.org

The synthesis of analogs can also be achieved through condensation of other starting materials. For instance, 2-(chloromethyl)-4,5-disubstituted pyridine (B92270) hydrochloride can be condensed with 2-mercapto-6-methyl-pyrimidin-4-ol to yield 2-((4,5-disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. asianpubs.org This reaction has been studied under various conditions, including conventional solution-phase synthesis with homogeneous or heterogeneous bases, as well as under green conditions like microwave irradiation. asianpubs.org

Desulfurization Strategies for Pyrimidinol Synthesis

In some synthetic routes, a desulfurization step is employed to arrive at the desired pyrimidinol. This is particularly relevant when the starting material is a thiopyrimidine. A widely used reagent for this transformation is Raney nickel. google.comorgsyn.org The process involves the reductive cleavage of the carbon-sulfur bond.

For example, the synthesis of 4-methyl-6-hydroxypyrimidine can be achieved by treating 2-thio-6-methyluracil with Raney nickel in the presence of aqueous ammonia. orgsyn.org The activity of the Raney nickel catalyst is a critical factor influencing the yield of the desulfurized product. orgsyn.org While effective, the use of Raney nickel can be challenging on an industrial scale due to its cost and handling difficulties. google.com

Role of Precursor Compounds in Synthetic Pathways

The choice of precursor compounds is fundamental to the synthetic strategy for 4-pyrimidinol, 2-(ethylthio)- and its analogs. Key precursors include:

Thiourea and its derivatives: These are essential for building the pyrimidine ring with a sulfur atom at the 2-position, which can then be alkylated. google.comvulcanchem.com

β-Ketoesters (e.g., ethyl acetoacetate): These compounds provide the three-carbon backbone required for the pyrimidine ring in condensation reactions with thiourea. google.comvulcanchem.com

2-Thiouracil and its analogs: These serve as direct precursors for S-alkylation to introduce the ethylthio group. evitachem.com

Halogenated pyrimidines: Pyrimidines with a halogen at the 2-position can undergo nucleophilic substitution with an ethylthiolate to form the desired product.

Substituted pyrimidine-5-carboxylates: These can be used to build more complex, fused pyrimidine ring systems. rsc.org

The specific substituents on the precursor will determine the final structure of the analog. For instance, starting with 6-aminothiouracil leads to a 6-amino substituted final product. evitachem.com Similarly, the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) as a precursor allows for the synthesis of more complex triazolo[4,5-d]pyrimidines. uliege.be

Reaction Mechanisms of 4-Pyrimidinol, 2-(ethylthio)- Synthesis

Understanding the reaction mechanisms provides insight into the bond-forming and bond-breaking events that govern the synthesis of 4-pyrimidinol, 2-(ethylthio)-.

Stepwise Analysis of Bond Formation and Cleavage

Nucleophilic Substitution for Thioether Formation:

The formation of the ethylthio ether linkage is a classic example of an SN2 reaction. The process can be broken down as follows:

Deprotonation: In the presence of a base (e.g., NaOH, KOH), the thiol group of the 2-thioxopyrimidine precursor is deprotonated to form a thiolate anion. This anion is a potent nucleophile.

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the ethyl halide (e.g., ethyl iodide). This is a concerted step where the new sulfur-carbon bond forms simultaneously as the carbon-halogen bond breaks.

Product Formation: The final product, 2-(ethylthio)pyrimidin-4-ol, is formed along with a halide salt.

Condensation for Pyrimidine Ring Assembly (Thiourea and β-Ketoester):

The synthesis of the pyrimidine ring from thiourea and a β-ketoester involves a series of addition and elimination reactions:

Initial Condensation: One of the amino groups of thiourea attacks one of the carbonyl groups of the β-ketoester. This is followed by the elimination of a water molecule to form an enamine intermediate.

Intramolecular Cyclization: The second amino group of the thiourea derivative then attacks the remaining carbonyl or ester group of the intermediate.

Dehydration/Elimination: A final dehydration or elimination of an alcohol molecule leads to the formation of the stable, aromatic pyrimidine ring.

The regioselectivity of these reactions is crucial and is often controlled by the reaction conditions and the nature of the substituents on the starting materials.

Stereochemical Considerations in Synthetic Yield

The synthesis of pyrimidine derivatives can involve the formation of stereocenters, particularly when substituents are introduced or modified. While the parent molecule, 2-(ethylthio)-4-pyrimidinol, is achiral, its derivatives can possess chiral centers. The stereochemical outcome of synthetic reactions is crucial as different enantiomers or diastereomers of a molecule often exhibit distinct biological activities.

In the synthesis of chiral pyrimidine-based compounds, several strategies are employed to control stereochemistry and enhance the yield of the desired stereoisomer. These include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, which are chemically transformed into the target molecule, preserving the initial chirality.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. google.com After the desired stereocenter is created, the auxiliary is removed. This method allows for high diastereoselectivity in many cases.

Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, can favor the formation of one enantiomer over the other. This is a highly efficient method, often requiring only small amounts of the catalyst.

Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. Methods include enzymatic resolution, where an enzyme selectively reacts with one enantiomer, and chromatography using a chiral stationary phase.

Chemical Reactivity of the Pyrimidine Core and Ethylthio Group

The chemical character of 2-(ethylthio)-4-pyrimidinol is dictated by the electronic properties of the pyrimidine ring and the attached functional groups. The pyrimidine ring is inherently electron-deficient, which influences its reactivity. The 4-hydroxyl group (existing in tautomeric equilibrium with the 4-oxo form) and the 2-ethylthio group are both electron-donating, which can modulate the ring's reactivity towards electrophiles and nucleophiles.

Oxidation Reactions and Derived Products

The ethylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These reactions are typically carried out using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone. google.comrsc.org The oxidation state of the sulfur atom significantly impacts the electronic properties and reactivity of the molecule.

The conversion of the sulfide (B99878) to a sulfone makes the carbon at the 2-position more electrophilic and turns the sulfonyl group into a better leaving group for nucleophilic substitution reactions. core.ac.uk

Table 1: Potential Oxidation Products of 2-(Ethylthio)-4-pyrimidinol

| Starting Material | Oxidizing Agent | Product |

| 2-(Ethylthio)-4-pyrimidinol | m-CPBA (1 eq.) | 2-(Ethylsulfinyl)-4-pyrimidinol |

| 2-(Ethylthio)-4-pyrimidinol | m-CPBA (2 eq.) | 2-(Ethylsulfonyl)-4-pyrimidinol |

This table represents potential reactions based on the known reactivity of similar compounds.

Reduction Reactions of the Pyrimidine Scaffold

The reduction of the pyrimidine ring is a less common transformation but can occur under specific conditions, typically when an electron-withdrawing group is present on the ring. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the pyrimidine ring itself, rather than just exocyclic functional groups.

Research on related 2-alkylthiopyrimidine-5-carboxylates has shown that reduction with LiAlH₄ can afford 1,6-dihydropyrimidine derivatives as the main product, demonstrating that the pyrimidine ring can be reduced under these conditions. The nature and position of substituents on the pyrimidine ring greatly affect the outcome of the reduction.

Electrophilic and Nucleophilic Substitution Dynamics

Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. Reactions like nitration and halogenation typically require harsh conditions. However, the presence of electron-donating groups like the hydroxyl and ethylthio groups can increase the electron density of the ring, potentially facilitating electrophilic attack, most likely at the 5-position.

Nucleophilic Substitution: The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic substitution. mdpi.com While the hydroxyl group is a poor leaving group, the ethylthio group can be displaced by strong nucleophiles, particularly after oxidation to the more labile sulfone group. core.ac.uk The chlorine atoms in related chloropyrimidines are readily displaced by nucleophiles like amines and alkoxides, a common strategy in the synthesis of pyrimidine derivatives. mdpi.comresearchgate.net The ethylthio group at the 2-position can be introduced via nucleophilic substitution of a 2-chloropyrimidine (B141910) precursor with ethanethiol. smolecule.com

Ring Transformations and Rearrangement Studies

Pyrimidine rings can undergo various rearrangement reactions, leading to the formation of different heterocyclic systems. One of the most notable is the Dimroth rearrangement. wikipedia.org This rearrangement typically involves the isomerization of N-substituted 2-imino- or 2-aminopyrimidines where endocyclic and exocyclic nitrogen atoms switch places. nih.gov

For a derivative of 2-(ethylthio)-4-pyrimidinol, if the exocyclic sulfur were replaced by a substituted imino group (N-R), it could potentially undergo a Dimroth rearrangement under acidic, basic, or thermal conditions. nih.govnih.govbeilstein-journals.org This process involves ring-opening to an intermediate followed by re-cyclization to form a thermodynamically more stable isomer. acs.org Such transformations are significant for creating structural diversity from a common pyrimidine precursor.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The efficient synthesis of 2-(ethylthio)-4-pyrimidinol and its derivatives relies on the careful optimization of reaction parameters. Key starting materials often include a β-keto ester and thiourea, which undergo cyclocondensation. researchgate.netescholarship.org

Several factors can be adjusted to maximize the yield and purity of the final product:

Solvent: The choice of solvent can significantly affect reaction rates and solubility of reactants and products. Polar aprotic solvents like DMF and DMSO are often effective for nucleophilic substitution reactions. smolecule.com

Base: The type and amount of base used in condensation and substitution reactions are critical. Common bases include sodium hydroxide, potassium carbonate, and triethylamine. nih.gov

Temperature: Reaction temperature influences the rate of reaction. While higher temperatures can speed up reactions, they can also lead to the formation of side products.

Catalyst: In some reactions, such as those involving palladium coupling, the choice of catalyst and ligands is paramount for achieving high yields. nih.gov

Purification Method: Post-reaction work-up and purification are essential for obtaining a high-purity product. Techniques like recrystallization and column chromatography are commonly employed.

Table 2: General Parameters for Optimization in Pyrimidine Synthesis

| Parameter | Common Options | Desired Outcome |

| Solvent | Ethanol, DMF, DMSO, Water | Increased reaction rate, improved solubility |

| Base | NaOH, K₂CO₃, Et₃N, DIPEA | Efficient deprotonation, minimization of side reactions |

| Temperature | Room Temperature to Reflux | Faster reaction, controlled product formation |

| Reaction Time | Minutes to Hours | Complete conversion of starting materials |

| Purification | Recrystallization, Chromatography | High purity of the final compound |

By systematically adjusting these conditions, synthetic routes can be made more efficient, cost-effective, and scalable for both laboratory and industrial applications. sharif.edu

Principles of Green Chemistry in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, a cornerstone of medicinal and materials chemistry, has traditionally involved methods that are often at odds with environmental stewardship. These conventional routes can be characterized by the use of hazardous reagents, volatile organic solvents, and high energy consumption, leading to significant waste generation. In response, the principles of green chemistry have been increasingly applied to pyrimidine synthesis to design safer, more efficient, and environmentally benign processes. These principles aim to minimize risk by reducing waste, maximizing atom efficiency, utilizing safer solvents, designing for energy efficiency, and employing catalytic rather than stoichiometric reagents. acs.org The application of these principles is crucial for the sustainable production of important compounds like 4-Pyrimidinol, 2-(ethylthio)-.

A significant focus of green chemistry in this field is the development of synthetic protocols that reduce or eliminate the use of harmful substances. tandfonline.com Methodologies such as microwave-assisted synthesis, multicomponent reactions (MCRs), the use of eco-friendly solvents like water or ethanol, and solvent-free reaction conditions have emerged as powerful tools. researchgate.netsci-hub.se These approaches not only offer environmental benefits but also frequently provide economic advantages through higher yields, shorter reaction times, and simplified purification procedures. acs.org

Atom Economy and Waste Minimization

Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemistry-teaching-resources.comrsc.org Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of numerous byproducts that must be discarded. rsc.org

In the context of synthesizing 2-thio-substituted pyrimidines like 4-Pyrimidinol, 2-(ethylthio)-, multicomponent reactions (MCRs) represent a significant leap forward in maximizing atom economy. nih.gov MCRs combine three or more reactants in a single pot to form a complex product, incorporating the majority of the atoms from the starting materials into the final structure. nih.gov For example, a one-pot synthesis of thiopyrimidines via the reaction of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and thiourea is inherently more atom-economical than a linear synthesis that would involve isolating intermediates and generating waste at each step.

The table below illustrates the theoretical advantage of addition and rearrangement reactions, which have a 100% atom economy, over substitution and elimination reactions, which generate stoichiometric byproducts.

Table 1: Theoretical Atom Economy of Different Reaction Types

| Reaction Type | General Equation | % Atom Economy |

|---|---|---|

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A + B → C + D | < 100% |

| Elimination | A → B + C | < 100% |

This interactive table highlights the inherent efficiency of certain reaction types favored in green synthesis.

By designing synthetic routes that favor addition and condensation reactions, such as in MCRs, the generation of waste is minimized at its source, a core principle of pollution prevention. chemistry-teaching-resources.comnih.gov

Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives such as water, ethanol, or supercritical fluids, or ideally, conducting reactions under solvent-free conditions. tandfonline.commdpi.com

The synthesis of various pyrimidine derivatives has been successfully demonstrated in aqueous media or ethanol. rsc.orgresearchgate.net For instance, the one-pot multicomponent synthesis of thiopyrimidines has been carried out effectively in ethanol, which is a renewable and less toxic solvent compared to many chlorinated or aromatic hydrocarbons. researchgate.net Research on related pyrido[2,3-d]pyrimidines has shown that using a Brønsted-acidic ionic liquid or even solvent-free conditions can efficiently catalyze the reaction, offering benefits of recyclability and reduced waste. tandfonline.com Another approach involves using ethylene (B1197577) glycol, a non-toxic and biodegradable solvent, which can also act as a promoter for the cyclization reaction in the synthesis of related fused pyrimidines. sci-hub.se

Microwave-assisted organic synthesis (MAOS) provides a significant improvement over conventional heating methods. nih.gov By directly coupling with polar molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, drastically reducing reaction times from hours to minutes and often increasing product yields. researchgate.netresearchgate.net This enhanced efficiency minimizes energy consumption and reduces the potential for byproduct formation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiopyrimidine Derivatives

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 4–8 hours | 66-82% | Reflux in ethanol | researchgate.net |

| Microwave Irradiation | 5–10 minutes | 78-91% | 210 W, ethanol | researchgate.net |

This interactive table compares the efficiency of conventional heating versus microwave irradiation, demonstrating the clear advantages of the green chemistry approach in terms of time and yield.

The application of these conditions to the synthesis of 4-Pyrimidinol, 2-(ethylthio)-, likely involving the cyclocondensation of a β-keto ester, thiourea, and subsequent S-alkylation, would be expected to yield similar improvements in efficiency and environmental performance.

Catalysis in Green Synthesis

Catalysts are a cornerstone of green chemistry because they can increase reaction rates and selectivity in small, often recyclable, quantities, thereby avoiding the large amounts of waste generated by stoichiometric reagents. chemistry-teaching-resources.com The development of novel catalysts for pyrimidine synthesis is an active area of research.

For the synthesis of thiopyrimidine derivatives, various catalysts have been employed to improve the efficiency and greenness of the process. These include reusable heterogeneous catalysts, such as a Cobalt Metal-Organic Framework (Co-DAT-MOF) prepared from 4,6-diamino-2-thiopyrimidine, which has shown excellent performance and recyclability in multicomponent reactions. nih.gov Similarly, nano-catalysts like HAp-encapsulated-γ-Fe2O3-supported sulfonic acid have been used for the solvent-free synthesis of fused pyrimidines containing a 2-(ethylthio)pyrimidin-4(3H)-one core. tandfonline.com The use of such solid-supported or magnetically separable catalysts simplifies product purification, as the catalyst can be easily removed by filtration, further reducing the need for solvent-intensive chromatographic separation. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. While specific experimental ¹H NMR data for 4-Pyrimidinol, 2-(ethylthio)- is not widely published in readily accessible literature, predicted spectra can offer valuable insights into its expected proton chemical shifts. guidechem.commolbase.cn The analysis of analogous structures, such as 2-(ethylthio)pyrimidine-4,6-diol, reveals characteristic signals for the ethyl group protons. uliege.be For instance, the ethyl group would typically exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the pyrimidine (B1678525) ring would appear as distinct signals in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Pyrimidinol, 2-(ethylthio)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet |

| Ethyl -CH₂ | ~3.1 | Quartet |

| Pyrimidine C5-H | ~6.2 | Doublet |

| Pyrimidine C6-H | ~7.8 | Doublet |

| Pyrimidinol O-H | Variable | Singlet (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Pyrimidinol, 2-(ethylthio)- would produce a distinct signal in the ¹³C NMR spectrum. Predicted ¹³C NMR data suggests specific chemical shift ranges for the carbons of the ethyl group and the pyrimidine ring. molbase.cn For example, the methyl carbon of the ethyl group is expected to appear at a lower chemical shift (upfield) compared to the methylene carbon, which is directly attached to the electron-withdrawing sulfur atom. The carbons of the pyrimidine ring would resonate at higher chemical shifts (downfield) due to their aromatic nature and the influence of the nitrogen and oxygen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Pyrimidinol, 2-(ethylthio)-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~25 |

| Pyrimidine C2 | ~170 |

| Pyrimidine C4 | ~165 |

| Pyrimidine C5 | ~105 |

| Pyrimidine C6 | ~155 |

Note: These are predicted values and can differ from experimental data.

Two-Dimensional (2D) NMR Techniques for Connectivity Mapping

Molecular Weight and Fragmentation Pattern Determination by Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. The monoisotopic mass of 4-Pyrimidinol, 2-(ethylthio)- is 156.035734 g/mol . epa.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For 4-Pyrimidinol, 2-(ethylthio)-, an HRMS analysis would confirm its molecular formula as C₆H₈N₂OS. This precise mass measurement is a critical step in the identification and characterization of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of polar molecules. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For 4-Pyrimidinol, 2-(ethylthio)-, ESI-MS would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 157.0435. The fragmentation pattern observed in the MS/MS spectrum would provide further structural details. Common fragmentation pathways could involve the loss of the ethyl group or cleavage of the pyrimidine ring, yielding characteristic fragment ions that can be used to piece together the molecule's structure. The use of ESI-MS is noted in the analysis of similar pyrimidine derivatives.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Pyrimidinol, 2-(ethylthio)- |

X-ray Crystallography for Solid-State Structure and Tautomeric Form Assignment

The compound 4-Pyrimidinol, 2-(ethylthio)- can theoretically exist in several tautomeric forms, most notably the keto form, 2-(ethylthio)pyrimidin-4(1H)-one , and the enol form, 2-(ethylthio)pyrimidin-4-ol . In the solid state, pyrimidin-4-one structures predominantly exist in the keto (lactam) form, which is stabilized by intermolecular hydrogen bonding. chemicalbook.com

Based on these analogous structures, it is expected that 2-(ethylthio)-4-pyrimidinol crystallizes as the 2-(ethylthio)pyrimidin-4(1H)-one tautomer. The crystallographic data for a representative analogue are presented below.

Interactive Table: Representative Crystallographic Data for an Analogous Pyrimidin-4-one Compound

| Parameter | Value | Reference |

| Compound | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-2-propylsulfanyl-1H-pyrimidin-4-one | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 4.9330(1) | researchgate.net |

| b (Å) | 16.7110(4) | researchgate.net |

| c (Å) | 17.1695(4) | researchgate.net |

| V (ų) | 1415.4 | researchgate.net |

| Z | 4 | researchgate.net |

The determination of this structure is critical, as the tautomeric form dictates the molecule's hydrogen bonding capabilities and its interactions in a biological or chemical system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. sphinxsai.comlmaleidykla.lt It works by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. This method is particularly useful in distinguishing between the possible tautomers of 2-(ethylthio)-4-pyrimidinol.

The IR spectrum of the 2-(ethylthio)pyrimidin-4(1H)-one tautomer is expected to show characteristic absorption bands that confirm its structure. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be present, typically in the range of 1670–1700 cm⁻¹. researchgate.netresearchgate.net Additionally, a broad band in the region of 3100-3200 cm⁻¹ would indicate N-H stretching vibrations, characteristic of the lactam ring. Conversely, the spectrum of the enol tautomer, 2-(ethylthio)pyrimidin-4-ol, would be dominated by a broad O-H stretching band around 3200-3600 cm⁻¹ and would lack the distinct C=O stretch.

Spectroscopic data from related compounds, such as 2-thiopyrimidine derivatives and substituted pyrimidin-4(3H)-ones, support the predominance of the keto form. researchgate.netresearchgate.net For example, studies on similar pyrimidinone derivatives show characteristic C=O stretching vibrations, confirming the keto structure. researchgate.net

Interactive Table: Expected Characteristic IR Absorption Bands for 2-(ethylthio)pyrimidin-4(1H)-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3150 | N-H Stretch | Amide (Lactam) | researchgate.net |

| ~2990 | C-H Stretch | Alkyl (Ethyl group) | researchgate.net |

| ~1670 | C=O Stretch | Carbonyl (Lactam) | researchgate.netresearchgate.net |

| ~1560 | C=N / C=C Stretch | Pyrimidine Ring | researchgate.net |

| ~1280 | C=S Character / Ring Vibration | Thioether/Ring | researchgate.net |

The presence of a strong carbonyl absorption and an N-H stretch, coupled with the absence of a distinct hydroxyl (O-H) band, provides compelling evidence for the 2-(ethylthio)pyrimidin-4(1H)-one structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for the analysis of pyrimidine derivatives.

HPLC is a highly versatile and widely used technique for the analysis of pyrimidine derivatives. researchgate.net Reversed-phase (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. mdpi.comresearchgate.net This setup is well-suited for separating moderately polar compounds like 2-(ethylthio)-4-pyrimidinol.

For the analysis of this compound, a C8 or C18 silica-based column is typically employed. researchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. libretexts.org Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the pyrimidine ring possesses a strong chromophore. interchim.com

Interactive Table: Typical RP-HPLC Conditions for Analysis of Pyrimidine Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | libretexts.orginterchim.com |

| Elution Mode | Gradient or Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at ~270 nm | interchim.com |

| Temperature | Room Temperature | researchgate.net |

This method allows for the accurate quantification of 2-(ethylthio)-4-pyrimidinol and the detection of trace-level impurities.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, molecules containing polar functional groups like N-H (in the keto tautomer) or O-H (in the enol tautomer) are often non-volatile and may exhibit poor peak shape due to interactions with the GC column. researchgate.net Therefore, derivatization is typically required before GC analysis of such compounds. nih.gov

A common derivatization strategy is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. The resulting derivative can then be analyzed, often using a mass spectrometer (GC-MS) for definitive identification based on its fragmentation pattern. libretexts.org

Interactive Table: General GC/MS Conditions for Analysis of Derivatized Pyrimidines

| Parameter | Condition | Reference |

| Derivatization Reagent | BSTFA with 1% TMCS | researchgate.net |

| Reaction Conditions | Heat at 60-80°C | researchgate.net |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) | libretexts.org |

| Carrier Gas | Helium | |

| Temperature Program | Initial temp ~100°C, ramp to ~280°C | |

| Detection | Mass Spectrometry (EI) | libretexts.org |

GC-MS provides high sensitivity and structural information, making it a valuable tool for confirming the identity and purity of 2-(ethylthio)-4-pyrimidinol after appropriate derivatization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for monitoring reaction progress, identifying compounds, and determining purity. For a compound like 2-(ethylthio)-4-pyrimidinol, the stationary phase is typically silica (B1680970) gel, a polar adsorbent.

The mobile phase, or eluent, is chosen based on the polarity of the compound. A solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol, is often effective. mdpi.com The components of the sample migrate up the plate at different rates, resulting in separation. The position of the compound is identified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization is usually achieved under UV light (at 254 nm) or by staining.

Interactive Table: Representative TLC System for Pyrimidine Derivatives

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F₂₅₄ plates | |

| Mobile Phase | Ethyl acetate / Hexane (e.g., 1:1 v/v) orChloroform / Methanol (e.g., 9:1 v/v) | mdpi.com |

| Visualization | UV light (254 nm) or Iodine vapor |

TLC provides a quick assessment of purity and is an essential tool in the synthesis and purification of 2-(ethylthio)-4-pyrimidinol.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations are pivotal in elucidating the electronic structure and molecular stability of 4-Pyrimidinol, 2-(ethylthio)-. Methods like Density Functional Theory (DFT) are employed to analyze the molecule's geometry, electronic properties, and stability. researchgate.net

Research on related pyrimidine (B1678525) derivatives demonstrates that the electronic structure is significantly influenced by the substituents on the pyrimidine ring. For instance, the presence of the ethylthio group at the C2 position and the hydroxyl group at the C4 position dictates the electron distribution across the molecule. evitachem.comvulcanchem.com Quantum chemical calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. acs.org

The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A larger gap generally implies higher stability. For similar pyrimidine structures, these calculations help in understanding tautomeric equilibria, such as the lactam-lactim tautomerism, by comparing the relative energies of the different forms. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations in Biochemical Contexts (non-clinical)

Molecular docking and dynamics simulations are computational techniques used to predict how 4-Pyrimidinol, 2-(ethylthio)- might interact with biological macromolecules. While clinical applications are outside the scope of this article, these methods are valuable in a biochemical research context for understanding potential binding modes and affinities with proteins, such as enzymes. researchgate.net

Molecular docking studies predict the preferred orientation of the compound when bound to a target protein. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. For pyrimidine derivatives, the nitrogen atoms in the ring and the sulfur atom of the ethylthio group can act as hydrogen bond acceptors or donors, playing a crucial role in binding. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the interaction. These simulations model the movement of atoms in the ligand-protein complex over time, offering insights into the stability of the binding pose and conformational changes that may occur upon binding. nih.gov Such studies on related compounds have helped in understanding the structural basis for their biological activities. researchgate.net

Predictive Modeling of Physicochemical Descriptors

Computational methods are widely used to predict the physicochemical properties of molecules like 4-Pyrimidinol, 2-(ethylthio)-. escholarship.org These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure with physicochemical properties. Predicted descriptors often include:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound, which influences its solubility and membrane permeability. researchgate.net

pKa (Acid Dissociation Constant): This predicts the ionization state of the molecule at different pH values. The hydroxyl group on the pyrimidine ring is expected to have a specific pKa. researchgate.net

Solubility: Predictions of aqueous solubility are important for experimental design. nih.gov

Topological Polar Surface Area (TPSA): This descriptor is related to a molecule's ability to form hydrogen bonds and is often used to predict transport properties. ambeed.com

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 4-Pyrimidinol, 2-(ethylthio)-. By mapping out reaction pathways and identifying transition states, researchers can understand the feasibility and kinetics of various transformations. nih.gov

For instance, the synthesis of 4-Pyrimidinol, 2-(ethylthio)- and its derivatives can be studied computationally. rsc.org Theoretical calculations can model the reaction of a precursor like 2-thiouracil (B1096) with an ethylating agent. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. acs.org This helps in understanding the reaction mechanism, such as whether it proceeds via an SN1 or SN2 pathway, and can guide the optimization of reaction conditions. nih.gov

Transition state theory can be applied to calculate reaction rates. The geometry and vibrational frequencies of the transition state are crucial for these calculations. acs.orgnih.gov For pyrimidine systems, computational studies have been used to investigate various reactions, including substitutions and cyclizations. acs.orgrsc.org

Theoretical Prediction of Spectroscopic Properties (NMR, IR)

Computational methods can predict the spectroscopic properties of 4-Pyrimidinol, 2-(ethylthio)-, which is invaluable for its characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.orgnmrdb.org These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. acs.org Comparing the predicted spectra with experimental data can confirm the compound's structure. nmrdb.orgresearchgate.net Online tools and specialized software are available for such predictions. nmrium.orgprospre.ca

IR Spectroscopy: The infrared (IR) spectrum can also be simulated computationally. github.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. researchgate.netmdpi.com This allows for the assignment of specific absorption bands in the experimental spectrum to particular vibrational modes of the molecule, such as C=O stretching, N-H bending, and C-S stretching. nih.gov

Biochemical Interactions and Non Clinical Biological Activity

Enzyme Inhibition Studies (in vitro)

The pyrimidine (B1678525) scaffold is a core structure in numerous biologically active molecules and has been a focal point for the development of various enzyme inhibitors.

While direct studies on the kinase inhibitory activity of 4-Pyrimidinol, 2-(ethylthio)- are not extensively documented, research on structurally related compounds provides insight into its potential. Fused pyrimidine systems are recognized as privileged scaffolds for kinase inhibitors. rsc.org For instance, derivatives of 2-amino-pyrido[3,4-d]pyrimidine, which can be synthesized from 2-(methylthio)pyrimidine (B2922345) precursors, have demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) with IC50 values in the nanomolar range. rsc.org

The general strategy for these inhibitors often involves the pyrimidine core acting as a hinge-binding motif within the ATP-binding site of the kinase. rsc.org The substituents on the pyrimidine ring are crucial for determining potency and selectivity. The 2-(ethylthio)- group and the 4-pyrimidinol group of the title compound could play significant roles in forming interactions with amino acid residues in a kinase active site. Research on related compounds, such as 2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol, highlights their use as intermediates in the synthesis of kinase inhibitor scaffolds, underscoring the relevance of this chemical class in drug discovery.

Table 1: CDK2 Inhibition by Related Pyrido[3,4-d]pyrimidine Derivatives rsc.org

| Compound | Structure | CDK2 IC50 (nM) |

| Tetrahydropyran derivative | 2-((6-methyl-8-(tetrahydro-2H-pyran-4-ylamino)pyrido[3,4-d]pyrimidin-2-yl)amino)ethanol | 60 |

| Alcohol derivative | 2-((8-((1-hydroxy-2-methylpropan-2-yl)amino)-6-methylpyrido[3,4-d]pyrimidin-2-yl)amino)ethanol | 74 |

| Cyclohexyl derivative | N8-cyclohexyl-N2-(2-hydroxyethyl)-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine | 160 |

Deoxycytidine Kinase (dCK) Inhibition: Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides. researchgate.netnih.gov It is also vital for the activation of several anticancer and antiviral nucleoside analog prodrugs. nih.gov Pyrimidine derivatives have been extensively studied as dCK inhibitors. While data on 4-Pyrimidinol, 2-(ethylthio)- is scarce, related structures show significant activity. For example, a class of inhibitors featuring a pyrimidine ring linked to a thiazole (B1198619) ring via a thioether bond has been developed. researchgate.netnih.gov The pyrimidine ring in these inhibitors mimics the natural substrate, deoxycytidine, and forms key hydrogen bonds and stacking interactions within the enzyme's active site. nih.gov

One such potent inhibitor, (R)-DI-87, incorporates a 2-((...)-thio)pyrimidine-4,6-diamine core and demonstrates how modifications to the pyrimidine scaffold can lead to high-affinity inhibitors. researchgate.net The development of these compounds highlights the importance of the pyrimidine core for interaction with dCK. nih.gov

Viral Reverse Transcriptase (RT) Inhibition: The compound 4-Pyrimidinol, 2-(ethylthio)- belongs to the class of pyrimidine thioethers, which have been identified as a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the RT enzyme, known as the NNRTI-binding pocket, which is distinct from the active site. nih.gov This binding induces conformational changes that inhibit the enzyme's function.

Diarylpyrimidine (DAPY) derivatives, which feature a central pyrimidine ring, are among the most successful classes of NNRTIs. nih.gov Structure-based design has led to the development of novel dihydrothiopyrano[3,2-d]pyrimidines that show potent antiviral activity against wild-type and resistant HIV-1 strains, with EC50 values in the nanomolar range. nih.gov The 2-(methylthio)pyrimidin-4-ol (B48172) moiety serves as a key intermediate in the synthesis of these complex inhibitors, demonstrating the utility of this structural motif in targeting HIV-1 RT. nih.gov

Mechanistic Research on Kinase Inhibition (e.g., Receptor Tyrosine Kinases)

Receptor Binding and Ligand Interaction Research (in vitro)

There is no direct evidence available for the binding of 4-Pyrimidinol, 2-(ethylthio)- to the estrogen receptor alpha (ERα). However, studies on other heterocyclic systems containing a pyrimidine core suggest that this scaffold can be adapted to interact with ERα. For example, a series of phenolic thieno[2,3-d]pyrimidines were developed as nonsteroidal estrogens that bind to ERα with nanomolar affinities. chemrxiv.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. mdpi.comwikipedia.org Inhibition of VEGFR-2 is a key strategy in anticancer therapy. Numerous pyrimidine derivatives have been designed and synthesized as VEGFR-2 inhibitors. mdpi.comnih.gov

Specifically, substituted 4-amino-2-thiopyrimidines have been identified as potent dual inhibitors of VEGFR-2 and BRAF kinase. nih.gov These compounds are designed to bind to the ATP-binding site of the kinase domain. Molecular docking studies have shown that the pyrimidine scaffold fits into the hinge region of the enzyme, while substituents at the 2- and 4-positions occupy adjacent hydrophobic pockets. nih.gov Several of these compounds exhibit potent VEGFR-2 inhibition with IC50 values in the submicromolar range. mdpi.comnih.gov Although no specific data exists for 4-Pyrimidinol, 2-(ethylthio)-, the established activity of closely related thiopyrimidines indicates the potential of this chemical class to interact with and inhibit VEGFR-2.

Table 2: VEGFR-2 Inhibition by Related 4-Amino-2-thiopyrimidine Derivatives nih.gov

| Compound ID | VEGFR-2 IC50 (µM) |

| 8d | 0.12 |

| 8a | 0.17 |

| 9c | 0.17 |

| 9e | 0.19 |

| Sorafenib (Reference) | 0.10 |

Binding Affinity to Estrogen Receptor Alpha (ERα)

Investigation of Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of pyrimidine derivatives has been an area of active investigation. heteroletters.orgmdpi.comultraphysicalsciences.org The primary mechanism by which these compounds exert antioxidant effects is through radical scavenging, where they donate a hydrogen atom or an electron to neutralize reactive free radicals. ultraphysicalsciences.orgresearchgate.net Common in vitro methods to evaluate this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide, and nitric oxide radical scavenging assays. ultraphysicalsciences.org

Research on a series of novel pyrimidine acrylamides, synthesized from a 6-amino-2-(methylthio)-pyrimidin-4-ol precursor, showed that these compounds generally exhibited limited to moderate radical scavenging activity in the DPPH assay. mdpi.com In contrast, another study on a series of 4-substituted-thieno[2,3-d]-pyrimidin-4-yl-amines found that several compounds were potent antioxidants. ultraphysicalsciences.org For example, compound SLNA9 from this series showed 79% inhibition in the nitric oxide scavenging assay and 62% inhibition in the hydrogen peroxide scavenging assay. ultraphysicalsciences.org

These findings suggest that while the core pyrimidine structure may contribute to antioxidant activity, the nature and position of substituents are critical in determining the radical scavenging potency. The electron-donating or withdrawing properties of these substituents can influence the stability of the resulting radical and the ease of hydrogen or electron donation.

Quenching of Peroxyl Radicals

While direct studies on the peroxyl radical quenching ability of 4-Pyrimidinol, 2-(ethylthio)- are not extensively documented, the antioxidant potential of related pyrimidine and thiol-containing compounds has been investigated. The presence of the sulfur atom in the ethylthio group is a key feature that can contribute to antioxidant activity. Sulfur-containing compounds are known to be effective radical scavengers. For instance, the antioxidant properties of various pyrimidine derivatives have been reported, with some demonstrating significant radical scavenging capabilities.

Research on compounds structurally similar to 4-Pyrimidinol, 2-(ethylthio)- indicates that the pyrimidine ring system itself, particularly when substituted with electron-donating groups, can participate in antioxidant reactions. The hydroxyl group on the pyrimidine ring can also contribute to radical scavenging by donating a hydrogen atom. The combination of the pyrimidine core and the ethylthio group in 4-Pyrimidinol, 2-(ethylthio)- suggests a potential for synergistic effects in quenching peroxyl radicals.

Catalytic Mechanisms in Antioxidant Function

The catalytic antioxidant function of thiol-containing compounds often involves the formation of disulfide bridges, which can be subsequently reduced by cellular reducing agents like glutathione. While 4-Pyrimidinol, 2-(ethylthio)- possesses a thioether rather than a thiol group, the sulfur atom can still play a role in antioxidant defense. It is conceivable that the sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, thereby neutralizing reactive oxygen species. This oxidation would represent a detoxification pathway, although it is not a truly catalytic cycle unless the oxidized forms can be enzymatically reduced back to the thioether.

The antioxidant mechanism of pyrimidine derivatives can also involve the chelation of metal ions that catalyze the formation of reactive oxygen species. The nitrogen and oxygen atoms in the pyrimidinol ring of 4-Pyrimidinol, 2-(ethylthio)- could potentially coordinate with metal ions such as iron and copper, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

Antimicrobial Mechanisms of Action (non-clinical, mechanistic studies)

The antimicrobial activity of pyrimidine derivatives is a well-established area of research. These compounds can interfere with essential microbial metabolic pathways, leading to the inhibition of growth or cell death. The mechanisms of action are diverse and can include the inhibition of nucleic acid synthesis, protein synthesis, and cell wall formation.

For 4-Pyrimidinol, 2-(ethylthio)-, its structural similarity to endogenous pyrimidines like uracil (B121893) and thymine (B56734) suggests that it could act as an antimetabolite. It might compete with these natural pyrimidines for the active sites of enzymes involved in nucleotide biosynthesis and polymerization. For example, enzymes like thymidylate synthase, which is crucial for DNA synthesis, are known targets for pyrimidine-based antimicrobial agents.

The ethylthio group could also contribute to the antimicrobial activity. The lipophilicity conferred by this group might enhance the compound's ability to penetrate microbial cell membranes. Furthermore, the sulfur atom could interact with sulfhydryl groups of essential microbial enzymes, leading to their inactivation.

Biochemical Pathways of Herbicide Activity (e.g., Acetolactate Synthase Inhibition)

A significant number of commercial herbicides are pyrimidine derivatives that target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but it is absent in animals. This selectivity makes ALS an attractive target for herbicides.

Herbicides belonging to the sulfonylurea and pyrimidinylthiobenzoate families are potent inhibitors of ALS. While 4-Pyrimidinol, 2-(ethylthio)- does not belong to these specific classes, its pyrimidine core is a key structural feature found in many ALS inhibitors. The mechanism of inhibition by these herbicides typically involves binding to a specific site on the ALS enzyme, which is allosteric to the active site. This binding prevents the substrate from accessing the active site, thereby blocking the synthesis of the essential amino acids.

The potential for 4-Pyrimidinol, 2-(ethylthio)- to act as an herbicide via ALS inhibition would depend on its ability to fit into the herbicide-binding pocket of the enzyme. The specific substitutions on the pyrimidine ring are crucial for this interaction. The 2-(ethylthio)- and 4-hydroxyl groups would play a significant role in determining the binding affinity of the compound to the target enzyme.

Below is a table summarizing the potential biochemical activities of 4-Pyrimidinol, 2-(ethylthio)- based on the properties of related compounds.

| Biological Activity | Potential Mechanism of Action | Key Structural Features Involved |

| Antioxidant | Quenching of peroxyl radicals, chelation of metal ions. | Pyrimidine ring, hydroxyl group, ethylthio group. |

| Antimicrobial | Inhibition of nucleic acid and protein synthesis (antimetabolite). | Pyrimidine core, ethylthio group. |

| Herbicidal | Inhibition of acetolactate synthase (ALS). | Pyrimidine core. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Variation on Pyrimidine (B1678525) Activity

The biological profile of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents. nih.gov Modifications to the pyrimidine ring can alter its electronic properties, steric profile, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.

Role of the Ethylthio Group in Biological and Chemical Modulation

The 2-(ethylthio) group is a key modulator of the compound's physicochemical and biological properties. Thioether groups, in general, are significant in medicinal chemistry for several reasons.

Lipophilicity and Membrane Permeability : The ethylthio group enhances the lipophilicity of the pyrimidine scaffold compared to its hydroxyl or unsubstituted counterparts. cymitquimica.comsmolecule.com This increased lipophilicity can improve the compound's ability to cross biological membranes, a critical factor for reaching intracellular targets. ontosight.ai

Metabolic Stability : The sulfur atom in the ethylthio group can be a site for metabolism, typically oxidation to the corresponding sulfoxide (B87167) and sulfone. These metabolites may have different activity and solubility profiles compared to the parent compound.

Synthetic Handle : From a synthetic perspective, the 2-(ethylthio) group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of other functional groups (e.g., amines, alkoxides) at the C2 position to generate diverse chemical libraries for screening. mdpi.com

Impact of Other Substituents (e.g., amino, methyl, halogen) on Activity Profiles

Systematic variation of substituents on the pyrimidine ring is a fundamental strategy in SAR studies. The introduction of different functional groups can lead to significant changes in biological activity.

Amino Groups : The introduction of amino groups can establish critical hydrogen bond interactions with target proteins, significantly enhancing binding affinity. cymitquimica.com For example, in a series of 2,4,5-substituted pyrimidines designed as tubulin polymerization inhibitors, an aminopyrimidine structure was found to be crucial for activity. nih.gov

Methyl Groups : Methyl groups can provide beneficial steric bulk, improve metabolic stability by blocking sites of metabolism, and engage in hydrophobic interactions. In a study of 6-methyl-2-thiopyrimidine-4(3H)-one derivatives, the methyl group was a key part of the pharmacophore for anticonvulsant activity. pensoft.net

The following table summarizes the impact of various substituents on the activity of different pyrimidine scaffolds, based on findings from several research studies.

| Scaffold/Derivative | Substituent & Position | Observed Effect on Activity | Reference |

| 2-Thiopyrimidine/Chalcone Hybrids | 4-Chlorophenyl, 4-Nitrophenyl | Dual cytotoxic activity observed in compounds with these substitutions. | nih.gov |

| 6-Methyl-2-thiopyrimidine-4(3H)-one | Acetamide derivatives | Significant anticonvulsant activity. | pensoft.net |

| 2-Substituted thiopyrimidines-4-(3H)-ones | Cyclohexylmethylthio at C2 | Showed complete inhibition against Streptococcus pyogenes and Branhamella catarrhalis. | nih.gov |

| 2-Substituted thiopyrimidines-4-(3H)-ones | 1-Adamantylthio at C2 | Potent cytotoxicity against multidrug-resistant small cell lung cancer (H69AR). | nih.gov |

| 2,4,5-Substituted Pyrimidines | Indole-aryl-substituted amino group | Excellent inhibitor of tubulin polymerization (IC₅₀ = 0.79 µM). | nih.gov |

| 2-Amino-4,6-diarylpyrimidine | Methyl group on exocyclic amino | Prominent role in conferring high selectivity for the A1 adenosine (B11128) receptor. | diva-portal.org |

Analysis of Tautomeric Forms on Activity and Binding Characteristics

Heterocyclic compounds containing hydroxyl and amino groups, such as 2-(ethylthio)pyrimidin-4-ol, can exist as a mixture of tautomers. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. nih.gov For 4-pyrimidinol derivatives, the most relevant equilibrium is the keto-enol tautomerism between the hydroxyl (enol) form and the pyrimidone (keto) form. chemicalbook.com

The predominant tautomeric form can be influenced by factors such as the solvent, pH, and the nature of other substituents on the ring. academie-sciences.frresearchgate.net The different tautomers present distinct arrays of hydrogen bond donors and acceptors, which can drastically alter their binding mode and affinity for a biological target. nih.gov

Enol Form (4-Pyrimidinol) : This form has a hydroxyl group at C4, which can act as both a hydrogen bond donor and acceptor.

Keto Form (4(3H)-Pyrimidinone) : This form has a carbonyl group at C4 and a proton on the N3 nitrogen. The carbonyl is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.

Spectroscopic and computational studies on related pyrimidinones (B12756618) have shown that the keto form is often more stable, particularly in aqueous solutions, due to factors like solvation and self-association. chemicalbook.comresearchgate.net Understanding the preferred tautomeric state in the physiological environment and within the target's binding site is critical for rational drug design, as locking the molecule into the biologically active tautomer can be a strategy to enhance potency.

Rational Design Strategies for Novel Pyrimidine Derivatives

The development of novel pyrimidine-based therapeutic agents relies heavily on rational design strategies, which leverage structural information of the target and known SAR to create molecules with improved properties. researchgate.net

Structure-Based Drug Design (SBDD) : When the 3D structure of the biological target is known, SBDD can be employed. This involves docking candidate molecules into the active site of the target to predict binding modes and affinities. This information guides the design of new derivatives with optimized interactions. For example, SBDD was used to design 2,4-disubstituted pyrimidine derivatives as selective EGFR inhibitors. nih.gov

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be generated based on a set of active compounds, even without a known target structure. It serves as a template to design new molecules with the desired features or to search virtual libraries for new hits. nih.gov

Structural Simplification/Elaboration : This strategy involves either simplifying a complex lead molecule to improve its drug-like properties or elaborating a simpler fragment to enhance its potency. nih.gov Starting with a core like 2-(ethylthio)pyrimidin-4-ol, various fragments can be added to explore interactions with different subpockets of a target enzyme.

Isosteric and Bioisosteric Replacement : This involves replacing a functional group with another that has similar steric and electronic properties (isosteres) or that retains similar biological activity (bioisosteres). For instance, the ethylthio group could be replaced with other groups like an ethoxy or cyclopropyl (B3062369) group to fine-tune lipophilicity and metabolic stability.

Principles of Ligand Efficiency and Molecular Optimization in Pyrimidine Scaffolds

During the lead optimization process, it is crucial not only to increase potency but also to maintain or improve drug-like physicochemical properties. nih.gov Ligand efficiency (LE) metrics provide a valuable tool for achieving this balance by normalizing binding affinity for the size of the molecule. core.ac.uk

Ligand Efficiency (LE) is defined as the binding energy per heavy (non-hydrogen) atom (HA): LE = -RTln(Kᵢ) / HA

A high LE value indicates that a compound achieves high binding affinity with a relatively small number of atoms, making it an efficient binder and a good starting point for optimization. frontiersin.org

Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (logP or logD): LLE = pIC₅₀ - logP

Optimizing for a high LLE helps to increase potency while controlling lipophilicity, which is critical for avoiding issues with solubility, metabolism, and off-target toxicity. core.ac.uk

These principles are applied during lead optimization to guide modifications. For example, when considering adding a substituent to the 2-(ethylthio)pyrimidin-4-ol scaffold, chemists would evaluate whether the resulting gain in affinity justifies the increase in molecular weight and lipophilicity. An analysis of marketed oral drugs shows they often have highly optimized LE and LLE values for their respective targets. core.ac.uk By tracking these metrics, research programs can prioritize modifications that provide the most "potency per atom" and avoid the "molecular inflation" that can lead to poor pharmacokinetic profiles. core.ac.ukfrontiersin.org

| Metric | Definition | Importance in Optimization | Reference |

| Ligand Efficiency (LE) | Binding energy per heavy atom | Guides selection of fragments and leads that are efficient binders, providing a better starting point for optimization. | core.ac.ukfrontiersin.org |

| Lipophilic Ligand Efficiency (LLE) | Potency (pIC₅₀ or pKᵢ) minus logP | Helps to increase potency while controlling the lipophilicity of the molecule to maintain drug-like properties. | core.ac.uk |

Advanced Applications in Chemical Sciences and Materials Research

Utility as a Versatile Building Block in Complex Organic Synthesis

The structure of 4-Pyrimidinol, 2-(ethylthio)- is inherently bifunctional, offering multiple reactive sites for synthetic transformations, making it a valuable building block for constructing more complex molecular architectures. The pyrimidine (B1678525) nucleus is electron-deficient, which influences the reactivity of its substituents and the ring itself. semanticscholar.org The hydroxyl and ethylthio groups can be manipulated selectively to introduce new functionalities, extending its utility in synthetic chemistry.

The pyrimidinol moiety exists in a tautomeric equilibrium with its corresponding pyrimidone form, 4(3H)-Pyrimidinone, 2-(ethylthio)-. This tautomerism is crucial as it dictates the molecule's reactivity, particularly in alkylation and acylation reactions, which can occur at the nitrogen or oxygen atoms. semanticscholar.org The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution reactions at the C4 position. Alternatively, it can participate in etherification or esterification reactions.

The 2-(ethylthio) group is also a key functional handle. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the pyrimidine ring and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This versatility allows for the introduction of a wide array of carbon, nitrogen, and oxygen nucleophiles at the C2 position. The strategic manipulation of these functional groups makes 4-Pyrimidinol, 2-(ethylthio)- a valuable intermediate for synthesizing substituted pyrimidines, which are often core structures in pharmacologically active compounds and other fine chemicals. nih.govacs.org

Table 1: Potential Synthetic Transformations of 4-Pyrimidinol, 2-(ethylthio)-

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

| 4-Hydroxyl Group | O-Alkylation / Etherification | Alkyl halides (e.g., CH₃I), Base | 4-Alkoxy-pyrimidine |

| O-Acylation / Esterification | Acyl chlorides, Anhydrides | 4-Acyloxy-pyrimidine | |

| Conversion to Leaving Group | TsCl, MsCl, Tf₂O | 4-Tosyloxy/Mesyloxy/Triflyloxy-pyrimidine | |

| Nucleophilic Substitution | PCl₅, POCl₃ | 4-Chloro-pyrimidine | |

| Ring Nitrogen | N-Alkylation | Alkyl halides, Base | 1-Alkyl-pyrimidinone |

| 2-Ethylthio Group | Oxidation | m-CPBA, H₂O₂ | 2-(Ethylsulfinyl)- or 2-(Ethylsulfonyl)-pyrimidine |

| Nucleophilic Substitution | Amines, Alkoxides (after oxidation) | 2-Amino- or 2-Alkoxy-pyrimidine |

Applications in Catalyst Development and Catalytic Processes

The heteroatomic nature of 4-Pyrimidinol, 2-(ethylthio)- suggests its potential use in catalysis, both as a component in photocatalytic systems and as a ligand in transition metal-catalyzed reactions.

Photocatalysis utilizes light to drive chemical reactions, often for environmental remediation or organic synthesis. scienceasia.org While 4-Pyrimidinol, 2-(ethylthio)- has not been specifically documented as a photocatalyst, studies on related pyrimidinol derivatives provide insight into its potential. For instance, the photocatalytic degradation of 2-isopropyl-6-methyl-4-pyrimidinol using TiO₂ has been demonstrated, showing that the pyrimidine ring can be decomposed under photocatalytic conditions. nih.gov This suggests that 4-Pyrimidinol, 2-(ethylthio)- could be a substrate in such degradation processes.

Conversely, the compound itself could play a role in photosensitization. Porphyrins and other organic dyes are used as photocatalysts to absorb light and initiate redox processes. nih.gov The aromatic pyrimidine core of 4-Pyrimidinol, 2-(ethylthio)-, particularly when functionalized, could potentially absorb light and transfer energy or electrons to other molecules, thereby acting as an organic photocatalyst. Furthermore, studies on 2-thiopyrimidine derivatives have shown they can form photodissociable dimers upon electrochemical reduction, highlighting a clear link between the electrochemistry and photochemistry of this class of compounds. nih.gov

Pyrimidine derivatives are effective ligands for transition metals due to the presence of lone pairs on the ring nitrogen atoms. researchgate.net The sulfur atom in the ethylthio group of 4-Pyrimidinol, 2-(ethylthio)- provides an additional soft donor site, making the molecule a potential bidentate or bridging ligand. The ability to coordinate with metal centers is the foundation of its application in catalysis. ontosight.aiaub.edu.lb Thiosemicarbazide derivatives, which also contain N,S donor atoms, are known to form stable complexes with transition metals. aub.edu.lb

By coordinating to metals like palladium, copper, rhodium, or iridium, 4-Pyrimidinol, 2-(ethylthio)- could be used to create novel catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or C-H functionalization. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the pyrimidine ring.

Table 2: Potential Coordination Sites for Transition Metal Catalysis

| Potential Donor Atom | Type | Metal Affinity | Potential Catalytic Role |

| Ring Nitrogens (N1, N3) | Hard/Borderline Base | High affinity for a wide range of transition metals (e.g., Pd, Ru, Rh, Cu) | Anchoring site for the metal center; influences the electronic environment |

| Sulfur (S) | Soft Base | High affinity for soft or borderline metals (e.g., Pd, Pt, Ag, Cu) | Can enable bidentate chelation, potentially enhancing catalyst stability and selectivity |

| Oxygen (O) | Hard Base | High affinity for hard metals (e.g., Fe, Ti, Zr) | Can act as a bridging ligand or participate in hemilabile coordination |

Role in Photocatalysis

Incorporation into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials, such as Metal-Organic Frameworks (MOFs), combine the properties of organic molecules and inorganic building units to create materials with tailored porosity, stability, and functionality. MOFs are constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.net